9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid
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Overview
Description
9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid is a heterocyclic compound with a unique structure that includes a sulfur atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid typically involves the reaction of 2-(2-carboxyphenyl)sulfanylbenzoic acid under specific conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The scalability of these methods for industrial production would depend on optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical responses. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Comparison with Similar Compounds
- 9-Oxo-9H-thioxanthene-2-carboxylic acid
- 9-Oxo-9H-thioxanthene-4-carboxylic acid
- 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
Comparison: Compared to these similar compounds, 9-Oxo-9H-thioxanthene-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 4 and 5 positions. This structural difference can influence its chemical reactivity and potential applications. The additional carboxylic acid group may enhance its solubility and reactivity in certain chemical reactions, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
61628-42-0 |
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Molecular Formula |
C15H8O5S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
9-oxothioxanthene-4,5-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5S/c16-11-7-3-1-5-9(14(17)18)12(7)21-13-8(11)4-2-6-10(13)15(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
ZKPDRTXFYQDWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC3=C(C2=O)C=CC=C3C(=O)O |
Origin of Product |
United States |
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